molecular formula C15H20N4OS B6470505 N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide CAS No. 2640843-41-8

N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide

Cat. No.: B6470505
CAS No.: 2640843-41-8
M. Wt: 304.4 g/mol
InChI Key: OBIZHKRPFKTXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide” is a compound that has been studied for its potential inhibitory effects on Mycobacterium tuberculosis bd oxidase . It is one of the few synthetically accessible compounds that can inhibit Cyt-bd in mycobacteria .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Biochemical Analysis

Biochemical Properties

N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been developed as a functional antagonist for the receptor of thyroid stimulating hormone (TSH), reducing the TSH-stimulated adenylate cyclase activity in rat thyroid membranes .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on thyroid function. It reduces the increase in the levels of total and free thyroxin in blood and the increase in the expression of thyroglobulin and D2 deiodinase genes in the thyroid gland .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the TSH receptor, thereby inhibiting the TSH-stimulated adenylate cyclase activity .

Temporal Effects in Laboratory Settings

Its ability to reduce TSH-stimulated adenylate cyclase activity suggests potential long-term effects on thyroid function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce the increase in thyroxin levels and thyroid gene expression at a dosage of 40 mg/kg .

Metabolic Pathways

Its interaction with the TSH receptor suggests a role in the regulation of thyroid hormone synthesis .

Transport and Distribution

Its ability to interact with the TSH receptor suggests potential interactions with other transporters or binding proteins .

Subcellular Localization

Given its interaction with the TSH receptor, it is likely to be found in regions of the cell where this receptor is present .

Properties

IUPAC Name

N-tert-butyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-15(2,3)18-13(20)10-4-6-19(8-10)12-11-5-7-21-14(11)17-9-16-12/h5,7,9-10H,4,6,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIZHKRPFKTXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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